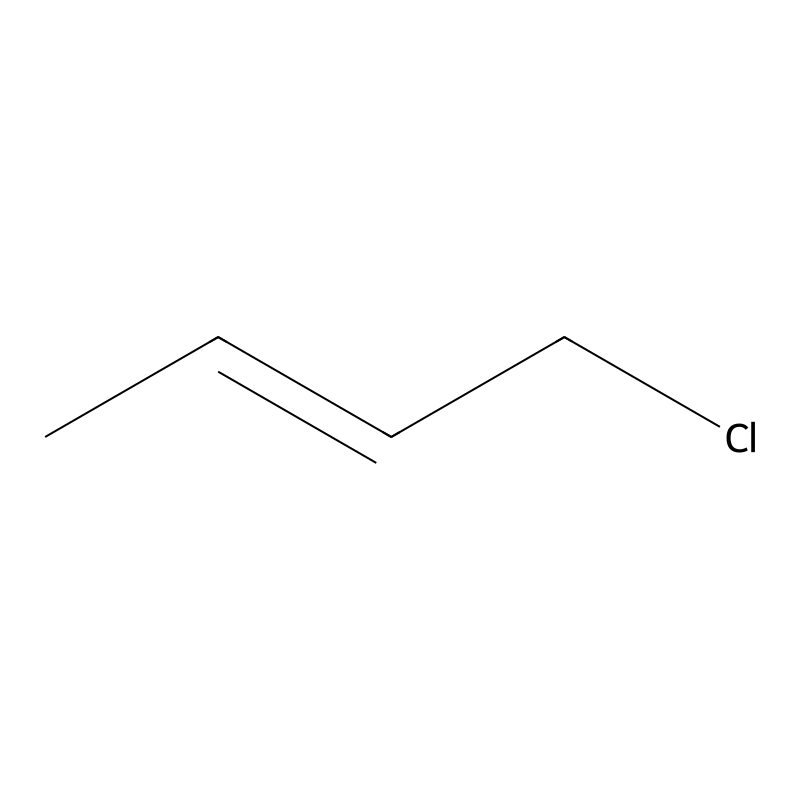1-Chloro-2-butene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Organic Synthesis:
One of the primary applications of 1-chloro-2-butene in scientific research lies in organic synthesis. Its reactive nature as a chlorinated alkene allows it to participate in various reactions, making it a valuable building block for the construction of complex organic molecules.
Diels-Alder Reaction
1-Chloro-2-butene acts as a dienophile in the Diels-Alder reaction, readily reacting with dienes to form cyclic adducts. This reaction offers a versatile approach to creating diverse cyclic structures, crucial for the synthesis of pharmaceuticals, natural products, and other complex molecules .
Nucleophilic Substitution
The chlorine atom in 1-chloro-2-butene makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as hydroxyl, amine, or thiol, onto the molecule, further expanding its synthetic utility .
Polymer Science:
-Chloro-2-butene plays a role in the field of polymer science, particularly in the synthesis of certain types of polymers.
- Comonomer in Polymerization: It can be employed as a comonomer in the polymerization process, leading to the formation of copolymers with specific properties. These copolymers can exhibit enhanced thermal stability, mechanical strength, or other desirable characteristics compared to homopolymers .
Material Science:
The unique properties of 1-chloro-2-butene also hold potential applications in material science.
- Precursor for Functional Materials: It can act as a precursor for the synthesis of functional materials with specific functionalities. For instance, 1-chloro-2-butene can be used to prepare materials with controlled electrical conductivity, making it relevant for research in electronic devices and sensors .
1-Chloro-2-butene is an organic compound with the molecular formula and a molecular weight of approximately 90.55 g/mol. It features a four-carbon chain with a double bond between the second and third carbon atoms, and a chlorine atom attached to the first carbon. Its structural representation can be denoted as:
textH3C-CH=CH-CH2Cl
This compound exists as a mixture of stereoisomers, primarily cis and trans forms, which can exhibit different physical and chemical properties. 1-Chloro-2-butene is synthesized mainly for use as an intermediate in the production of various chemicals, including polymers, resins, and pharmaceuticals. Its reactivity as an alkylating agent makes it valuable in organic synthesis, particularly for creating new carbon-carbon bonds .
Crotyl chloride is a hazardous compound and should be handled with appropriate precautions.
- Toxicity: It is toxic on inhalation, ingestion, and skin contact. Exposure can cause irritation of the respiratory system, eyes, and skin.
- Flammability: Flammable liquid []
- Reactivity: Reacts with strong bases and oxidizers.
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling crotyl chloride.
- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place away from heat and light.
- Hydrolysis: When treated with warm water, it can hydrolyze to form a mixture of allylic alcohols.
- Nucleophilic Substitution: It can react with nucleophiles such as sodium hydroxide, leading to the formation of crotyl alcohol and sodium chloride.
- Alkylation: As an alkylating agent, it can participate in various reactions that introduce the chlorine substituent into other molecules .
Studies on the interactions of 1-chloro-2-butene primarily focus on its reactivity with nucleophiles and its behavior under different reaction conditions. Research has shown that it can undergo stereospecific reactions when interacting with organometallic reagents like phenyllithium, highlighting its utility in studying reaction mechanisms .
Several compounds share structural similarities with 1-chloro-2-butene. Here are some notable examples:
| Compound Name | Formula | Key Features |
|---|---|---|
| 1-Chlorobutene | Chlorine on the first carbon; reactive alkene | |
| 3-Chlorobutene | Chlorine on the third carbon; different reactivity profile | |
| Butadiene | Diene structure; used in synthetic rubber production | |
| Vinyl Chloride | Smaller structure; used to produce polyvinyl chloride (PVC) |
Uniqueness of 1-Chloro-2-butene: Its unique position as an allylic chloride allows for specific nucleophilic substitution reactions that are not possible with other similar compounds. Additionally, its ability to participate in both substitution and elimination reactions makes it versatile for various synthetic applications .
XLogP3
UNII
GHS Hazard Statements
H225 (85.96%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H290 (68.94%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (83.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (16.6%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (82.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (16.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (99.15%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (82.98%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant
Other CAS
591-97-9
Wikipedia
Use Classification
General Manufacturing Information
2-Butene, 1-chloro-: ACTIVE








